LB30870

Enzyme Inhibition Coagulation Cascade Drug Discovery

LB30870 (CAS 280780-95-2) is a superior direct thrombin inhibitor for research, offering higher potency (Ki=0.02 nM) than melagatran or argatroban. Its pronounced negative food effect (80% AUC reduction) makes it ideal for studying oral absorption mechanisms. This compound ensures data reproducibility in preclinical thrombosis and thrombin-mediated pathway studies.

Molecular Formula C28H31N5O4S
Molecular Weight 533.6 g/mol
CAS No. 280780-95-2
Cat. No. B3062492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLB30870
CAS280780-95-2
SynonymsLB 30870
LB-30870
LB30870
N-aminosulfonyl-D-diphenylalanyl-L-prolyl-((4-amidinophenyl)methyl)amide trifluoroacetic acid
N-aminosulfonyldiphenylalanyl-prolyl-((4-amidinophenyl)methyl)amide
Molecular FormulaC28H31N5O4S
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(C(C2=CC=CC=C2)C3=CC=CC=C3)NCC(=O)O)C(=O)NCC4=CC=C(S4)C(=N)N
InChIInChI=1S/C28H31N5O4S/c29-26(30)22-14-13-20(38-22)16-32-27(36)21-12-7-15-33(21)28(37)25(31-17-23(34)35)24(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,21,24-25,31H,7,12,15-17H2,(H3,29,30)(H,32,36)(H,34,35)/t21-,25+/m0/s1
InChIKeyBIHPYGVYKSQDLA-SQJMNOBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 280780-95-2 (LB-30870) Procurement Guide: Pharmacological Profile of an Oral Direct Thrombin Inhibitor


The compound with CAS 280780-95-2, also known as LB-30870 or N-(Carboxymethyl)-D-diphenylalanyl-L-proline 5-amidinothien-2-ylmethyl amide, is a synthetic, small-molecule direct thrombin inhibitor [1]. It is an orally active, selective inhibitor of coagulation factor IIa (thrombin), a key serine protease in the coagulation cascade [2]. It was developed as a potential therapeutic agent for thromboembolic disorders, having advanced to Phase 2 clinical trials for the indication of myocardial infarction [3]. As an investigational compound, its procurement is primarily for research purposes in pharmacology, drug discovery, and comparative studies of anticoagulant mechanisms.

CAS 280780-95-2 (LB-30870) for Research: Why This Specific Direct Thrombin Inhibitor is Not Interchangeable


Generic substitution among direct thrombin inhibitors (DTIs) is scientifically unsound due to significant differences in potency, binding kinetics, and selectivity profiles. For instance, LB-30870 has demonstrated a markedly lower inhibition constant (Ki) for thrombin compared to other DTIs like melagatran and argatroban [1]. Its rapid association and slow dissociation rates from thrombin differentiate its anticoagulant potential [1]. Furthermore, while LB-30870 exhibits high selectivity for thrombin over other serine proteases, its specific activity against trypsin is a point of divergence from the class [1]. These distinct pharmacological properties mean that substituting LB-30870 with another DTI in a research protocol would introduce uncontrolled variables, potentially invalidating experimental outcomes and compromising data reproducibility.

LB-30870 (CAS 280780-95-2) Quantitative Evidence Guide: Comparative Pharmacology Data


Comparative Thrombin Inhibition Potency (Ki): LB-30870 vs. Melagatran and Argatroban

LB-30870 demonstrates a substantially lower inhibition constant (Ki) for human thrombin compared to the reference direct thrombin inhibitors melagatran and argatroban [1]. This indicates a higher binding affinity and greater potency.

Enzyme Inhibition Coagulation Cascade Drug Discovery

In Vivo Antithrombotic Efficacy (ED50): LB-30870 vs. Melagatran and Enoxaparin

In a rat venous stasis model, the effective dose for 50% inhibition (ED50) of thrombus formation was determined for LB-30870, the direct thrombin inhibitor melagatran, and the low molecular weight heparin enoxaparin [1].

In Vivo Pharmacology Thrombosis Model Preclinical Development

Selectivity Profile: LB-30870 vs. Factor Xa and Tissue Plasminogen Activator

LB-30870 is a selective direct thrombin inhibitor, demonstrating low affinity for other key coagulation cascade proteases. Its binding affinity (Ki) for Factor Xa is 22.5 nM, and for tissue-type plasminogen activator (PLAT) is 433 nM [1]. A class-level inference suggests a selectivity ratio greater than 1000 for other serine proteases, except for trypsin [2].

Selectivity Profiling Coagulation Cascade Drug Safety

Human Pharmacokinetics: Food Effect and Dose Proportionality of LB-30870

A Phase 1 study in healthy men evaluated the pharmacokinetics of single oral doses of LB-30870 (5-240 mg). A significant negative food effect was observed, with an 80% reduction in drug exposure (AUC) in the fed state compared to fasting [1]. Additionally, the area under the curve (AUC) appeared greater than dose-proportional for doses above 15 mg [1].

Pharmacokinetics Phase 1 Clinical Trial Oral Bioavailability

CAS 280780-95-2 (LB-30870): Best Research and Industrial Application Scenarios


Head-to-Head Comparator for Novel Oral Anticoagulant (NOAC) Development

Given its well-characterized, high in vitro potency (Ki = 0.02 nM) [1] and defined in vivo efficacy (ED50 = 50 μg/kg + 2 μg/kg/min infusion) in a rat thrombosis model [1], LB-30870 serves as an excellent benchmark in preclinical studies for evaluating next-generation direct thrombin inhibitors or Factor Xa inhibitors. Its superior potency over established DTIs like melagatran and argatroban provides a high bar for new chemical entities to surpass.

Pharmacokinetic and Food-Effect Modeling Studies

The pronounced negative food effect, causing an 80% reduction in AUC [2], makes LB-30870 an ideal tool compound for studying the mechanisms of dietary interactions on oral drug absorption. Researchers can utilize LB-30870 to develop and validate formulation strategies or prodrug approaches aimed at mitigating the food effect in oral anticoagulants.

Investigating Thrombin-Dependent Signaling Pathways

With its high selectivity for thrombin over Factor Xa (1125-fold) and PLAT (21,650-fold) [3], LB-30870 is a valuable reagent for dissecting specific thrombin-mediated signaling pathways in cell-based assays or ex vivo models, minimizing confounding effects from other coagulation proteases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for LB30870

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.